molecular formula C17H15ClFNO3 B2694956 [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003374-91-1

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2694956
CAS No.: 1003374-91-1
M. Wt: 335.76
InChI Key: WXIVUHXUROEGDC-UHFFFAOYSA-N
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Description

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluoro, methylanilino, oxoethyl, and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluoro-4-methylaniline with ethyl chloroacetate under basic conditions to form the intermediate [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] acetate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. Scale-up procedures are also implemented to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluoro or chloro groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It can serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Research may focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate

Uniqueness

Compared to similar compounds, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate stands out due to the presence of both fluoro and methylanilino groups, which may confer unique chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-7-14(9-15(11)19)20-16(21)10-23-17(22)8-12-3-5-13(18)6-4-12/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIVUHXUROEGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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